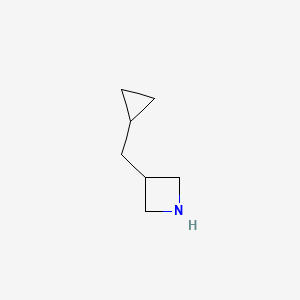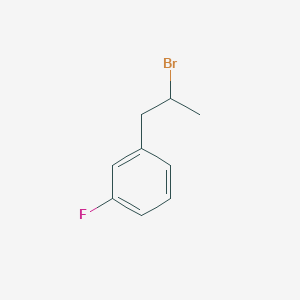
Benzene, 1-(2-bromopropyl)-3-fluoro-
Descripción general
Descripción
“Benzene, (2-bromopropyl)-” or “2-Bromo-1-phenylpropane” is a chemical compound with the linear formula C6H5CH2CH(Br)CH3 . It has a molecular weight of 199.09 .
Molecular Structure Analysis
The compound has a molecular structure represented by the SMILES stringCC(Br)Cc1ccccc1 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a refractive index of 1.545 . It has a boiling point of 107-109 °C/16 mmHg and a density of 1.291 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
Research highlights the utility of halogenated benzene derivatives in organic synthesis, particularly in carbon-fluorine bond formation and regioselective fluorination processes. For instance, the formation of carbon-fluorine bonds via a fluoro complex of ruthenium(II) shows the potential for efficient synthesis of fluorinated organic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Barthazy et al., 1999). Similarly, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives underscores the importance of such reactions in creating highly selective and functionalized molecules (Zhao et al., 2016).
Photodynamics and Fluorescence Studies
The study of photodynamics and fluorescence of halogenated benzenes, including fluorinated compounds, is vital for understanding their electronic properties and potential applications in optoelectronic devices. For example, excited-state distortions in fluorobenzenes have been shown to promote photochemical 4π-electrocyclizations, revealing insights into the mechanisms driving their chemoselectivity and potential in photochemical applications (Li & Lopez, 2022).
Development of Novel Compounds and Materials
Halogenated benzene derivatives are key intermediates in the synthesis of novel compounds with diverse functionalities. The synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes showcases their importance in creating building blocks for further chemical transformations, potentially leading to new materials and catalysts (Reus et al., 2012). Furthermore, the synthesis of compounds like 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one illustrates the structural diversity achievable through halogenation, contributing to the development of compounds with specific optical properties (Jasinski et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromopropyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXIZKQLHACRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)
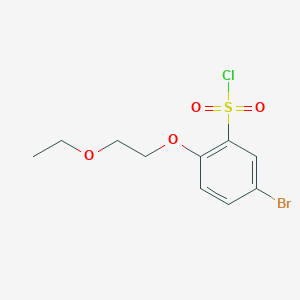
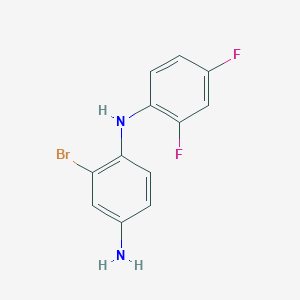
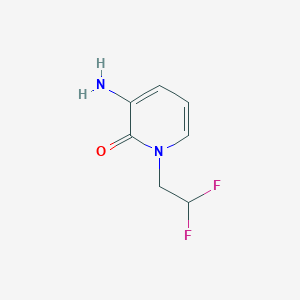
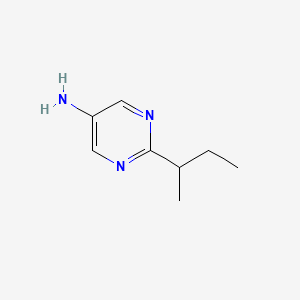
![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)

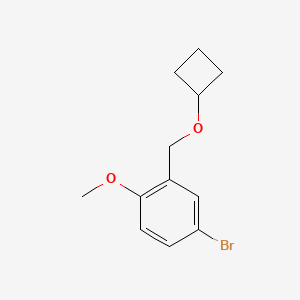
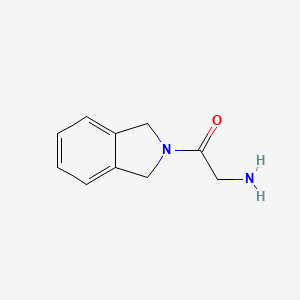
![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)
